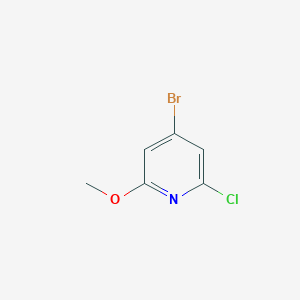

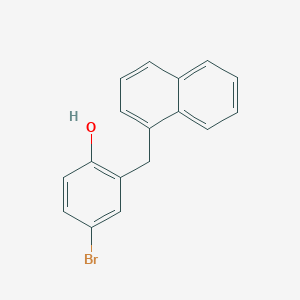

4-Bromo-2-(naphthalen-1-ylmethyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

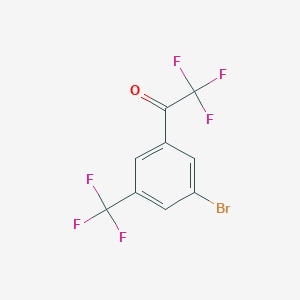

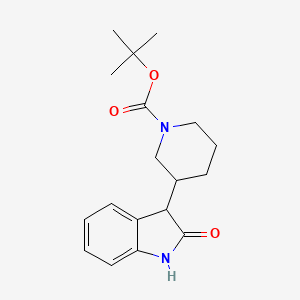

4-Bromo-2-(naphthalen-1-ylmethyl)phenol is a chemical compound with the molecular formula C17H13BrO . It has a molecular weight of 326.195 .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(naphthalen-1-ylmethyl)phenol consists of a phenol group attached to a naphthalene group via a methylene bridge, with a bromine atom attached to the phenol ring .Physical And Chemical Properties Analysis

4-Bromo-2-(naphthalen-1-ylmethyl)phenol has a molecular weight of 326.195 . Its molecular formula is C17H13BrO .Aplicaciones Científicas De Investigación

Mechanisms of Dioxin Formation

One study explored the mechanisms of dioxin formation from the high-temperature pyrolysis of brominated hydrocarbons, using 2-bromophenol as a model compound. This research is relevant due to the environmental impact of brominated dioxins and provides insight into the formation of hazardous combustion byproducts from materials containing brominated hydrocarbons (Evans & Dellinger, 2003).

Antibacterial Activities of Copper Complexes

Another application involves the synthesis of azido-bridged dinuclear copper complexes with Schiff bases derived from bromo-phenol compounds. These complexes were examined for their antibacterial activities, showcasing the potential of bromo-phenol derivatives in developing antimicrobial agents (Hui, Zhou, & You, 2009).

Interaction with Bovine Serum Albumin (BSA)

Research on the interaction of fluorescent probes with Bovine Serum Albumin (BSA) involved derivatives of naphthalen-ylmethyl)phenol. This study contributes to understanding how these compounds interact with proteins, which is crucial for drug delivery systems and biochemical research (Ghosh, Rathi, & Arora, 2016).

Thermotropic Dendrimers

The synthesis of "willowlike" thermotropic dendrimers using monomers derived from bromo-phenol compounds highlights the material science application of these chemicals. Such research paves the way for advanced materials with specific thermal and optical properties (Percec, Chu, & Kawasumi, 1994).

Transition Metal Complexes

A study on the stability constants of mixed ligand complexes of transition metal ions with bromo-phenol derivatives reveals the compound's utility in coordination chemistry. These findings are vital for the development of metal-organic frameworks (MOFs) and catalysts (Mapari, 2016).

Ether Cleavage Protocol

Research involving the cleavage of ethers using ionic liquid halide nucleophilicity showcases a green chemical method for regenerating phenols from ethers, highlighting an environmentally friendly approach to synthetic chemistry (Boovanahalli, Kim, & Chi, 2004).

Propiedades

IUPAC Name |

4-bromo-2-(naphthalen-1-ylmethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO/c18-15-8-9-17(19)14(11-15)10-13-6-3-5-12-4-1-2-7-16(12)13/h1-9,11,19H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTHCSHKTNBZBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC3=C(C=CC(=C3)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80855813 |

Source

|

| Record name | 4-Bromo-2-[(naphthalen-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(naphthalen-1-ylmethyl)phenol | |

CAS RN |

746645-71-6 |

Source

|

| Record name | 4-Bromo-2-[(naphthalen-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1376972.png)

![3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1376973.png)

![3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1376975.png)

![2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376976.png)

![tert-Butyl 3-(aminomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate](/img/structure/B1376983.png)

![Tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B1376984.png)